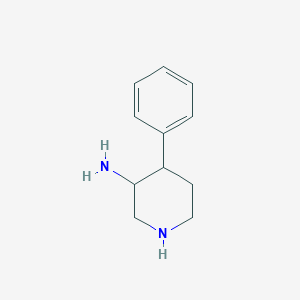

4-Phenylpiperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-phenylpiperidin-3-amine |

InChI |

InChI=1S/C11H16N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |

InChI Key |

QDHSTXGSUUWPSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)N |

Origin of Product |

United States |

Significance of Piperidine Derivatives As Core Structures in Chemical Synthesis

Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a fundamental building block in the creation of a vast array of chemical compounds. researchgate.net Its derivatives are integral to the field of drug discovery and are found in numerous pharmaceuticals. bohrium.comresearchgate.net The piperidine scaffold is one of the most common heterocyclic fragments in drugs approved by the U.S. Food and Drug Administration. researchgate.netugent.be

The versatility of piperidine derivatives allows them to be utilized in various therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. researchgate.netbohrium.com The introduction of chiral centers into the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com This makes chiral piperidine scaffolds particularly valuable in the design of new drugs. thieme-connect.comthieme-connect.com The ability to modify the piperidine structure at various positions enables the creation of diverse molecular libraries for screening against different biological targets.

Overview of 4 Phenylpiperidin 3 Amine As a Versatile Synthetic Intermediate

Within the broad class of piperidine (B6355638) derivatives, 4-Phenylpiperidin-3-amine stands out as a key synthetic intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In complex chemical syntheses, multiple intermediates may be formed in sequence.

The structure of this compound, featuring a phenyl group at the 4-position and an amino group at the 3-position of the piperidine ring, provides a versatile platform for further chemical modifications. bldpharm.commolport.com This arrangement of functional groups allows for the introduction of a wide range of substituents, leading to the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been a precursor in the synthesis of compounds explored for their potential as NK1 receptor antagonists, which have shown antiemetic activity. acs.org

The synthesis of this compound and its analogs can be achieved through various synthetic routes, often involving multi-step processes. google.comgoogle.com These methods highlight the importance of this compound as a building block in the construction of larger, more intricate molecular architectures. The development of efficient synthetic pathways to access this and related piperidine intermediates is an active area of research. researchgate.netnih.gov

Contextual Importance in Scaffold Based Research Approaches

Reductive Amination Strategies

Reductive amination serves as a cornerstone for the synthesis of piperidine derivatives, offering a versatile and efficient means to form the crucial carbon-nitrogen bonds that define the heterocyclic ring. synplechem.comsigmaaldrich.com This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. synplechem.comsigmaaldrich.com

Synthesis via 1-Boc-4-piperidone and Aniline (B41778)

A prevalent and well-documented route to a related compound, N-phenylpiperidin-4-amine, which serves as a precursor, involves the reductive amination of 1-Boc-4-piperidone with aniline. dtic.milun.org This reaction is commonly carried out using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) in a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE), often with the addition of acetic acid as a catalyst. dtic.mil The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for controlling the reaction and preventing unwanted side reactions. Following the reductive amination, the Boc group is typically removed under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the desired piperidine amine. dtic.mil

The synthesis of fentanyl, a potent analgesic, often utilizes a similar strategy where 1-Boc-4-piperidone undergoes reductive amination with aniline to produce tert-butyl 4-(phenylamino)piperidine-1-carboxylate. dtic.mil This intermediate is then further functionalized.

Double Reductive Aminations for Piperidine Ring Formation

The double reductive amination (DRA) of dicarbonyl compounds represents a powerful "one-pot" strategy for the direct construction of the piperidine skeleton. chim.it This approach involves the reaction of a 1,5-dicarbonyl compound, or a precursor that generates it in situ, with an amine. The process typically proceeds through a cascade of four steps: initial imine formation, reduction to an amino aldehyde/ketone, intramolecular cyclization to a cyclic imine, and a final reduction to the piperidine ring. chim.it

Various reducing agents can be employed in DRA, including sodium cyanoborohydride (NaBH3CN) and catalytic hydrogenation (e.g., H2 with Pd/C). chim.itumh.es The choice of amine is also broad, allowing for the introduction of diverse substituents on the piperidine nitrogen. chim.it For instance, the synthesis of polyhydroxypiperidines, which are iminosugar analogs, often utilizes DRA of sugar-derived dicarbonyl substrates. chim.itresearchgate.net This method has proven effective in creating complex and stereochemically rich piperidine structures. researchgate.net

A ruthenium-catalyzed double reductive amination of glutaric dialdehyde (B1249045) with anilines has also been developed, providing an efficient route to piperidine derivatives. doi.org

Optimization of Reductive Amination Protocols

The efficiency and selectivity of reductive amination reactions can be significantly influenced by the choice of reagents and reaction conditions. Key parameters for optimization include the reducing agent, solvent, and the presence of additives.

Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), and sodium borohydride (B1222165) (NaBH4). synplechem.comorganic-chemistry.org NaBH(OAc)3 is often favored for its mildness and selectivity for imines over carbonyl groups. The choice of solvent can impact the solubility of reactants and the reaction kinetics.

For challenging substrates, such as weakly nucleophilic amines or hindered carbonyls, optimization is crucial. sigmaaldrich.com Additives like acetic acid can catalyze imine formation. dtic.mil In some cases, pre-forming the imine before adding the reducing agent can improve yields. synplechem.com High-throughput screening methods have also been developed to rapidly identify optimal conditions for reductive amination reactions. synplechem.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, commercially available. | Can be slower than other reagents. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective, works well in protic solvents. chim.it | Toxic cyanide byproduct. |

| Sodium Borohydride (NaBH₄) | Inexpensive, powerful reducing agent. organic-chemistry.org | Less selective, can reduce carbonyls. |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" method, high-yielding. chim.it | Requires specialized equipment (hydrogenator). |

Alkylation and Arylation Approaches

Further diversification of the this compound scaffold can be achieved through alkylation and arylation reactions, which introduce various substituents at the nitrogen or other positions of the piperidine ring.

N-Alkylation of Piperidine Derivatives

The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation can be achieved through various methods. A classical approach involves the reaction of the piperidine amine with an alkyl halide in the presence of a base. nih.gov For example, the synthesis of N-phenethyl-4-anilinopiperidine (ANPP), a fentanyl precursor, involves the alkylation of 4-anilinopiperidine (4-AP) with phenethyl bromide. un.org

Reductive amination can also be employed for N-alkylation by reacting the piperidine amine with an aldehyde or ketone in the presence of a reducing agent. smolecule.com The Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid, is a specific method for N-methylation. More recently, catalytic methods using palladium complexes have been developed for the N-alkylation of amines with alcohols, which is considered a greener approach as it produces water as the only byproduct. rsc.org

Coupling Reactions for Phenyl Group Installation

Palladium-catalyzed cross-coupling reactions are a powerful tool for installing the phenyl group onto the piperidine ring. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method. worktribe.com For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative has been reported to produce 3-substituted tetrahydropyridines, which can be subsequently reduced to 3-substituted piperidines. acs.org

Copper-catalyzed coupling reactions have also been explored for the formation of C-N and C-C bonds in the synthesis of related piperidine structures. worktribe.comresearchgate.net These methods offer alternative pathways to introduce aryl groups and construct the piperidine framework.

Cyclization and Annulation Reactions

Cyclization and annulation strategies represent powerful tools for the construction of the piperidine ring system from acyclic precursors. These methods involve the formation of one or more rings in a single or sequential process, often with high levels of control over stereochemistry.

Intramolecular Cyclization Pathways

Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule to create the heterocyclic ring. Several modern catalytic methods have been developed to facilitate this transformation efficiently and selectively.

Aza-Heck Reaction: The palladium-catalyzed aza-Heck reaction has emerged as a significant method for synthesizing piperidines. This reaction typically involves the cyclization of an alkenyl carbamate. mdpi.comthieme-connect.com A key breakthrough in this area is the development of enantioselective variants, which allow for the synthesis of chiral piperidines. The success of these asymmetric cyclizations is highly dependent on the choice of chiral ligands. acs.org For instance, the 6-exo cyclization required for piperidine formation can be challenging, but the use of specific phosphoramidate (B1195095) ligands, such as (S)-SIPHOS-IP, has enabled this transformation with high efficiency and enantioselectivity. thieme-connect.comacs.org These redox-neutral conditions are advantageous as they tolerate a wide range of functional groups that might be sensitive to oxidation. mdpi.com The versatility of this approach allows for the synthesis of diverse N-heterocycles, including both pyrrolidines and piperidines, by selecting the appropriate ligand system. thieme-connect.comacs.org

Table 1: Key Findings in Aza-Heck Cyclization for Piperidine Synthesis

| Substrate Type | Catalyst/Ligand System | Key Outcome | Reference |

|---|---|---|---|

| N-(Tosyloxy)alkenyl carbamates | Pd(0) / (S)-SIPHOS-IP | Efficient 6-exo cyclization to piperidines with high enantioselectivity. | acs.org |

| N-(Pentafluorobenzoyloxy)carbamates | Pd(0) / Custom Phosphine (B1218219) Ligands | Enables aza-Heck cascades leading to complex cyclopropane-fused piperidines. | acs.org |

Radical C-H Amination/Cyclization: Radical-mediated reactions provide a distinct pathway for piperidine synthesis through the functionalization of unactivated C-H bonds. nih.gov These reactions often proceed via a 1,5- or 1,6-hydrogen atom transfer (HAT) from an N-centered radical. mdpi.comnih.gov A significant challenge in this field is controlling the regioselectivity, as the 1,5-HAT leading to five-membered pyrrolidine (B122466) rings is often kinetically favored over the 1,6-HAT required for piperidines. nih.gov

However, specific catalytic systems have been developed to overcome this preference. For example, an iodine-catalyzed C–H amination using visible light effectively alters the typical Hofmann–Löffler reaction pathway to selectively produce piperidines. acs.org Similarly, chiral copper(II) catalysts have been employed to achieve the enantioselective δ C-H cyanation of acyclic amines. The resulting δ-aminonitriles can then be cyclized to form enantioenriched chiral piperidines, representing a novel (5+1) synthetic disconnection. nih.gov Other methods utilize copper or cobalt catalysts, as well as electrolysis, to promote the intramolecular radical C-H amination and subsequent cyclization. nih.govresearchgate.net

Table 2: Catalytic Systems for Radical Piperidine Synthesis

| Catalytic System | Key Feature | Substrate | Reference |

|---|---|---|---|

| Iodine / Visible Light | Overrides preference for pyrrolidine formation, selective for piperidines. | N-chloroamines | acs.org |

| Chiral Copper(II) | Enantioselective δ C-H cyanation via N-radical relay. | Acyclic amines | nih.gov |

| Cobalt(II) | Radical intramolecular cyclization of linear amino-aldehydes. | Amino-aldehydes | nih.gov |

Hydride Transfer/Cyclization Cascade: This strategy involves an intramolecular hydride transfer to an imine or iminium ion, which initiates a cyclization to form the piperidine ring. mdpi.comresearchgate.net A notable example is the one-pot reaction of 5-aryl aldehydes with N-toluenesulfonamide in the presence of a Lewis acid like BF₃·OEt₂. acs.org This process first forms an N-tosylimine in situ, which then undergoes a hydride transfer from a benzylic C-H bond, followed by cyclization to yield α-arylated piperidines. acs.org

This transformation is highly stereoselective, with the conformation of the substrate dictating the stereochemical outcome of the product. For instance, 2-substituted aldehydes typically yield cis-2,5-disubstituted piperidines, while 3-substituted aldehydes afford trans-2,4-disubstituted products. acs.org The reaction's efficiency is influenced by the electronic character of the C-H bond acting as the hydride donor and the conformational rigidity of the starting aldehyde. acs.org A similar cascade involving a piperidine-promoted condensation/ nih.govnih.gov-hydride transfer/cyclization sequence has also been reported for constructing complex heterocyclic systems. rsc.orgrsc.org

Multicomponent Reactions for Piperidine Formation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. bas.bg This approach is valued for its atom economy and ability to rapidly generate molecular complexity. beilstein-journals.org

The synthesis of highly functionalized piperidines is frequently achieved through MCRs involving an aldehyde, an amine, and a 1,3-dicarbonyl compound. bas.bgbeilstein-journals.org The reaction pathway typically involves the initial formation of an enamine (from the amine and dicarbonyl compound) and an imine (from the amine and aldehyde). beilstein-journals.org Subsequent inter- and intramolecular Mannich-type reactions between these intermediates lead to the final piperidine derivative. beilstein-journals.org A variety of catalysts have been employed to promote these reactions, including nano-sulfated zirconia and PEG-embedded KBr₃, which offer advantages such as mild reaction conditions and catalyst recyclability. bas.bgbeilstein-journals.org More complex MCRs, such as a four-component reaction involving dicyano olefins, aldehydes, pyridinium (B92312) salts, and ammonium (B1175870) acetate, can generate piperidin-2-ones with multiple stereogenic centers. hse.ru

Aza-Pummerer Approach in Annulation

The aza-Pummerer reaction provides a unique method for piperidine ring formation, particularly through a [5+1] annulation strategy. mdpi.comnih.gov In this approach, a homoallylic amine serves as the five-atom component, while a single carbon atom is provided by dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov

The reaction is typically mediated by a protic acid complex, such as HCl•DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone), which serves multiple roles. nih.govacs.org It activates the DMSO to generate a (thiomethyl)methyl carbenium ion electrophile via Pummerer fragmentation. mdpi.comnih.gov The homoallylic amine then reacts with this electrophile in an aza-Pummerer fashion, leading to an iminium ion intermediate. This intermediate undergoes cyclization, with the chloride from the acid acting as a nucleophile, to furnish 4-chloropiperidines. nih.govnih.gov This method is notable for forming three new bonds (C-N, C-C, and C-Cl) in a single, scalable process that is applicable to both aromatic and aliphatic amines. nih.gov

Named Reactions in 4-Phenylpiperidine Synthesis

Specific named reactions have become foundational in the synthesis of 4-phenylpiperidine derivatives, particularly those with pharmaceutical relevance. These methods provide reliable and well-documented routes to the core scaffold.

Janssen Method and its Modifications

The Janssen method is a classic, multi-step synthesis originally developed for the opioid analgesic fentanyl, a prominent 4-anilino-N-phenethylpiperidine derivative. wikipedia.orgusp.br The synthesis begins with a protected 4-piperidone (B1582916), typically N-benzyl-4-piperidone. usp.br

The key steps of the original synthesis are:

Reductive Amination: N-benzyl-4-piperidone is reacted with aniline to form a Schiff base, which is then reduced (e.g., with NaBH₄) to yield 1-benzyl-4-anilinopiperidine. usp.brmdma.ch

Acylation: The secondary amine of the aniline moiety is acylated, for instance, with propionic anhydride, to form the corresponding propanamide, known as benzylfentanyl. usp.br

Deprotection and Alkylation: The N-benzyl protecting group is removed via catalytic hydrogenation to give the piperidine secondary amine (norfentanyl). This intermediate is then N-alkylated with a phenethyl halide to afford the final fentanyl product. usp.br

Modifications to this method have been used to generate a wide array of analogues by varying the starting aniline, the acylating agent, or the final N-alkylating agent. usp.br An alternative approach, known as the Siegfried method, involves the direct reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to produce the key intermediate 4-anilino-N-phenethylpiperidine (4-ANPP) directly. wikipedia.org

Table 3: Key Intermediates in the Janssen Fentanyl Synthesis

| Compound Name | Structure Description | Role in Synthesis | Reference |

|---|---|---|---|

| N-benzyl-4-piperidone | 4-piperidone with a benzyl (B1604629) group on the nitrogen. | Starting material | usp.br |

| 1-benzyl-4-anilinopiperidine | Product of reductive amination of the piperidone with aniline. | Intermediate | usp.br |

| Benzylfentanyl | Acylated intermediate (N-benzyl-N-(1-phenethyl-4-piperidyl)aniline). | Precursor to norfentanyl | wikipedia.orgusp.br |

| Norfentanyl | Deprotected piperidine core (N-phenyl-N-(piperidin-4-yl)propanamide). | Penultimate intermediate | usp.br |

Mannich Reaction and Intramolecular Aldol (B89426) Condensation for Substituted Piperidines

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces a β-amino carbonyl compound, also known as a Mannich base. organic-chemistry.org This reaction is exceptionally useful for preparing precursors to substituted piperidines. researchgate.net

A powerful strategy combines the Mannich reaction with a subsequent intramolecular aldol condensation to construct highly functionalized piperidine rings stereoselectively. A clear example is the synthesis of 1-alkyl-3-benzoyl-4-hydroxy-4-phenylpiperidines. nih.gov In this process, a Mannich reaction between an appropriate ketone, an aldehyde, and a primary amine forms a complex β-amino ketone, which is designed to undergo a subsequent intramolecular aldol condensation, cyclizing to form the desired 4-hydroxy-4-phenylpiperidine derivative with specific stereochemistry. nih.gov The nitro-Mannich (or aza-Henry) reaction, which uses a nitroalkane as the nucleophile adding to an imine, has also been employed to create β-nitro amines that can be reductively cyclized to form functionalized piperidines with control over multiple contiguous stereocenters. researchgate.net

Alternative Synthetic Routes and Process Development

The pursuit of novel and improved synthetic methods for piperidine-containing compounds is driven by the need for more efficient, cost-effective, and environmentally benign processes. Traditional methods often involve multiple steps, hazardous reagents, and challenging purifications. Consequently, the exploration of alternative precursors and innovative technologies like flow chemistry is paramount.

One approach involves the use of 1-protected 4-piperidones. A patented method describes the sequential treatment of a 1-protected 4-piperidone with an alkali metal cyanide, followed by an amine. google.com The resulting intermediate undergoes a Grignard reaction with a phenylmagnesium halide, and subsequent deprotection yields the desired 4-amino-4-phenylpiperidine. google.com This method provides a convergent route to the target molecule.

Another strategy utilizes the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones derived from piperidin-4-ones. d-nb.info For instance, the oxidation of N-protected piperidin-4-ones can yield α,β-unsaturated ketones. d-nb.info The subsequent Rh-catalyzed conjugate addition of phenylboronic acid, however, has been reported to lead to decomposition in some cases. d-nb.info This highlights the importance of carefully selecting the appropriate catalyst and reaction conditions for each specific substrate.

The Janssen method, a well-established route to fentanyl, has been adapted for the synthesis of related compounds. govinfo.gov This method can utilize precursors like benzylfentanyl and 4-anilinopiperidine. govinfo.gov The use of 4-anilinopiperidine as a precursor for the synthesis of N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl), an immediate precursor to fentanyl, demonstrates the versatility of this starting material. govinfo.gov

In a different approach, the synthesis of 4-phenylpiperidin-4-ol (B156043) substituted pyrazoles has been achieved through the reaction of Grignard reagents with pyrazole (B372694) derivatives. icm.edu.pl This highlights the utility of organometallic reagents in constructing the 4-phenylpiperidine scaffold.

The table below summarizes some of the readily available precursors and their corresponding synthetic applications.

| Precursor | Synthetic Application | Reference |

| 1-Protected 4-piperidone | Synthesis of 4-amino-4-phenylpiperidines via cyanohydrin formation and Grignard reaction. | google.com |

| N-Protected piperidin-4-ones | Formation of α,β-unsaturated ketones for conjugate addition reactions. | d-nb.info |

| 4-Anilinopiperidine | Precursor in the synthesis of fentanyl and its analogues. | govinfo.gov |

| Pyrazole derivatives | Reaction with Grignard reagents to form 4-phenylpiperidin-4-ol substituted pyrazoles. | icm.edu.pl |

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, improved reaction control, and facile scalability. organic-chemistry.org The application of continuous flow protocols for the synthesis of piperidine derivatives has shown significant promise.

A practical continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidines using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. acs.orgacs.orgnih.gov This method provides various functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivities (>90:10 dr) within minutes. acs.orgacs.orgnih.gov The process is scalable and has been used for the efficient synthesis of drug precursors. acs.orgacs.org The optimized conditions involve precise control over temperature, residence time, and reagent concentrations. organic-chemistry.org

Another flow chemistry approach involves the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. beilstein-journals.org This method allows for the synthesis of piperidine and pyrrolidine derivatives from readily available starting materials in a single step, avoiding the use of expensive or toxic reagents. beilstein-journals.org The large specific surface area of the microreactor facilitates the efficient reduction of the substrate imine on the cathode. beilstein-journals.org

The catalytic enantioselective synthesis of a chiral key intermediate of the antidepressant (–)-paroxetine has been demonstrated as a continuous flow process on a multi-gram scale. researchgate.net This process involves a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence. researchgate.net

Furthermore, a continuous-flow hydrogenation process has been developed for the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine. d-nb.info This method utilizes a commercially available Pd/C heterogeneous catalyst and integrates product isolation using CO2 as a molecular switch to control partitioning in a biphasic system. d-nb.info This integrated approach enables a salt-free synthetic process with high yield and purity. d-nb.info

The table below provides an overview of some flow chemistry approaches for piperidine synthesis.

| Flow Chemistry Approach | Key Features | Reference |

| Reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents | Rapid synthesis, high yields and diastereoselectivities, scalable. | acs.orgacs.orgnih.gov |

| Electroreductive cyclization of imines | Single-step synthesis from readily available precursors, avoids toxic reagents. | beilstein-journals.org |

| Telescoped reductive amination–lactamization–amide/ester reduction | Multi-gram scale synthesis of chiral intermediates. | researchgate.net |

| Continuous-flow hydrogenation with integrated product isolation | Selective hydrogenation, salt-free process, high yield and purity. | d-nb.info |

Strategies for Diastereoselective and Enantioselective Access

Achieving high levels of diastereoselectivity and enantioselectivity is a central challenge in the synthesis of complex molecules like this compound. Modern organic synthesis employs a variety of powerful techniques to meet this challenge.

Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of one enantiomer of a chiral product over the other. Various transition metals, including rhodium, iridium, palladium, and copper, form the core of many effective catalytic systems.

Rhodium (Rh): Rhodium catalysts have proven effective in the asymmetric hydrogenation of pyridine derivatives. mdpi.com For instance, rhodium(I) complexes can be used for the dearomatization/hydrogenation of fluorinated pyridines. mdpi.com Rhodium-catalyzed reactions, such as the domino conjugate addition-cyclization, have been developed for the synthesis of various N-heterocycles. campushomepage.com Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with pyridine derivatives provide access to enantioenriched 3-substituted piperidines. snnu.edu.cn

Iridium (Ir): Iridium catalysts are particularly effective for the asymmetric hydrogenation of pyridinium salts. mdpi.comnih.gov Iridium(I) complexes with P,N-ligands have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.com Homogeneous iridium catalysts facilitate the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts, yielding piperidin-3-one (B1582230) derivatives. researchgate.net Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can produce 3,4-disubstituted piperidines with high enantiospecificity. nih.gov

Palladium (Pd): Palladium catalysts are widely used in cross-coupling reactions to form 4-arylpiperidines from protected 4-piperidones. researchgate.net Palladium-catalyzed hydrogenation is another strategy for accessing fluorinated piperidines, often effective where rhodium catalysis falls short and can be performed in the presence of air and moisture. mdpi.com Palladium-catalyzed intramolecular aza-Heck cyclization offers a redox-neutral pathway to piperidine derivatives. mdpi.com

Copper (Cu): Copper-catalyzed reactions also play a role in the synthesis of piperidine structures. For example, enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst can lead to chiral piperidines. mdpi.com Copper(I)-catalyzed radical enantioselective cyclization has also been reported. mdpi.com

| Catalyst | Reaction Type | Substrate Example | Key Features |

| Rhodium (Rh) | Asymmetric Hydrogenation | Fluorinated Pyridines | Dearomatization/hydrogenation. mdpi.com |

| Asymmetric Reductive Heck | Boronic Acids & Pyridine Derivatives | Access to enantioenriched 3-substituted piperidines. snnu.edu.cn | |

| Iridium (Ir) | Asymmetric Hydrogenation | Pyridinium Salts | High enantioselectivity. mdpi.comnih.gov |

| Selective Hydrogenation | 3-Hydroxypyridinium Salts | Yields piperidin-3-one derivatives. researchgate.net | |

| Palladium (Pd) | Cross-Coupling | 4-Piperidones | Synthesis of 4-arylpiperidines. researchgate.net |

| Hydrogenation | Fluorinated Pyridines | Effective in air and moisture. mdpi.com | |

| Copper (Cu) | Enantioselective Cyanidation | Fluorosubstituted Amines | Leads to chiral piperidines. mdpi.com |

| Radical Cyclization | Alkenyl Amines | Enantioselective formation of piperidine rings. mdpi.com |

Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers. This technique is particularly relevant for the synthesis of chiral piperidines from readily available pyridine precursors.

The hydrogenation of pyridinium salts, which are activated forms of pyridines, is a common strategy. dicp.ac.cn Iridium catalysts, often in combination with chiral phosphine ligands, have shown remarkable success in the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, affording 2-aryl-substituted piperidines with high enantioselectivity. nih.gov This method provides a versatile and practical route to chiral piperidines. nih.gov

Similarly, the asymmetric hydrogenation of fluoroalkenes represents a key step in the synthesis of fluorinated piperidine derivatives. For instance, the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene has been utilized in the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. mdpi.com This highlights the industrial applicability of this methodology.

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. semanticscholar.org Amino acids are a prominent class of chiral pool molecules due to their ready availability and diverse functionalities. semanticscholar.orgslideshare.net L-Ornithine, a non-proteinogenic amino acid, can serve as a chiral precursor for the synthesis of piperidine alkaloids. baranlab.orggoogle.com This approach involves transforming the existing stereocenters of the starting material into the desired stereochemistry of the target molecule, providing an efficient route to optically active compounds. semanticscholar.org The use of the chiral pool is a highly attractive strategy in the asymmetric total synthesis of complex natural products. semanticscholar.org

Control of Racemization in Synthetic Pathways

Maintaining the stereochemical purity of a compound throughout a multi-step synthesis is as crucial as establishing it in the first place. Racemization, the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers, can be influenced by various factors.

Reaction conditions, particularly temperature, can have a significant impact on the stereochemical outcome of a reaction. In some cases, warming a reaction mixture can lead to racemization or epimerization (the change in configuration at one of several stereocenters). researchgate.net For instance, in certain palladium-catalyzed reactions, chiral complexes have been observed to racemize upon warming. researchgate.net Therefore, careful control of temperature is often necessary to prevent the loss of enantiomeric purity.

Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions. weebly.comuchicago.edu Beyond their primary role of masking reactivity, protecting groups can also be crucial for maintaining the stereochemical integrity of a molecule. numberanalytics.com

In the synthesis of chiral amines, protecting groups like carbamates can control the stereochemistry of reactions. numberanalytics.com The choice of protecting group can influence the conformational preferences of a molecule, thereby directing the approach of reagents and favoring the formation of a specific stereoisomer. Furthermore, by preventing unwanted side reactions that might lead to racemization, protecting groups play a vital role in ensuring the stereochemical fidelity of a synthetic sequence. The ideal protecting group is easily introduced, stable to the desired reaction conditions, and can be removed selectively without affecting the rest of the molecule. weebly.comuchicago.edu For example, the Fmoc group is commonly used to protect amino groups and is typically removed with a base like piperidine. iris-biotech.de

Diastereomeric and Enantiomeric Separations in Research

The separation of the stereoisomers of this compound is a crucial step to study the properties of each distinct form. This is typically achieved after a synthetic route that produces a mixture of diastereomers or a racemic mixture of a single diastereomer (e.g., the cis or trans pair). The primary methods employed for this resolution are based on crystallization and chromatography.

Crystallization-based resolution is a classical and industrially scalable technique for separating enantiomers. The fundamental principle involves converting the racemic amine into a mixture of diastereomeric salts by reacting it with a single, pure enantiomer of a chiral resolving agent, typically a chiral acid. libretexts.orglibretexts.org These resulting diastereomeric salts possess different physical properties, most importantly, different solubilities in a given solvent system. researchgate.netlumenlearning.com This difference allows for their separation by fractional crystallization.

For a racemic mixture of a specific this compound diastereomer (e.g., the (3R, 4S) and (3S, 4R) pair), the process would involve the following steps:

Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid. libretexts.orglumenlearning.com This reaction forms a pair of diastereomeric salts. For example, reacting the (3R, 4S)/(3S, 4R)-amine mixture with L-(+)-tartaric acid would yield [(3R, 4S)-amine · L-tartrate] and [(3S, 4R)-amine · L-tartrate].

Fractional Crystallization: Due to their differing solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation, while the other remains dissolved in the mother liquor. wpmucdn.com The selection of the solvent is critical to maximize the solubility difference.

Isolation and Liberation: The crystallized salt is isolated by filtration. The pure enantiomer of the amine is then recovered by treating the separated diastereomeric salt with a base to neutralize the chiral acid. libretexts.orgwpmucdn.com The other enantiomer can be isolated from the mother liquor.

This method has been successfully applied to resolve various chiral amines, including piperidine derivatives. libretexts.orgsmolecule.com For instance, racemic piperidin-4-amine derivatives have been effectively separated by forming diastereomeric salts with L-tartaric acid in ethanol (B145695), which are then separated by fractional crystallization. smolecule.com

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Common Application |

|---|---|---|

| L-(+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |

| D-(-)-Tartaric Acid | Chiral Acid | Resolution of racemic bases. |

| (R)-(-)-Mandelic Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |

| (S)-(+)-Mandelic Acid | Chiral Acid | Resolution of racemic bases. |

This table contains common resolving agents used for the crystallization-based separation of chiral amines.

Chromatographic methods offer high-resolution separation for both analytical quantification and preparative isolation of stereoisomers. These techniques rely on the differential interaction of the stereoisomers with a chiral environment, most commonly a chiral stationary phase (CSP). chromatographyonline.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most powerful and widely used techniques for this purpose. nih.govlcms.cz

High-Performance Liquid Chromatography (HPLC)

For a compound like this compound, direct separation of its enantiomers can be achieved on a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are particularly effective for a broad range of chiral compounds, including amines. smolecule.comnih.gov In some cases, derivatization of the amine is performed prior to chromatographic separation. This is particularly useful for compounds that lack a strong chromophore for UV detection or to enhance chiral recognition. For example, a method developed for the parent compound, piperidin-3-amine, involved pre-column derivatization with p-toluenesulfonyl chloride. nih.gov This allowed for the successful separation of the enantiomers on a Chiralpak AD-H column with excellent resolution. nih.gov

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular technique for chiral separations, often providing faster and more efficient separations than HPLC, with the added benefit of using more environmentally benign mobile phases (typically supercritical CO₂ with a co-solvent like methanol). lcms.czwaters.com SFC is well-suited for both analytical and preparative scale resolution of chiral pharmaceuticals and their intermediates. nih.gov The separation of stereoisomers of various disubstituted piperidines has been successfully determined using SFC on a chiral support. nih.gov Given its efficiency, SFC would be a suitable high-throughput method for screening conditions and for the preparative resolution of the stereoisomers of this compound.

Table 2: Exemplary Chromatographic Conditions for Chiral Amine Separation

| Technique | Compound | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV at 228 nm | nih.gov |

| HPLC | Piperidin-4-amine derivatives | Chiralpak IC | Not specified | Not specified | smolecule.com |

This table provides examples of chromatographic conditions used for the separation of stereoisomers of compounds structurally related to this compound.

Chemical Reactivity and Derivatization Strategies

Functional Group Interconversions of 4-Phenylpiperidin-3-amine

The primary and secondary amine groups, along with the phenyl ring, are amenable to a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.

Oxidation Reactions (e.g., N-oxide Derivatives)

The tertiary amine that can be formed by derivatization of the secondary amine in this compound can be oxidized to its corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. asianpubs.orgthieme-connect.de The resulting N-oxide functionality introduces a highly polar group, which can significantly alter the physicochemical properties of the parent molecule, such as its solubility and metabolic stability.

Furthermore, N-oxides of 1-(4-substituted-phenyl)piperidines have been shown to undergo thermal rearrangement to form O-arylhydroxylamines. researchgate.net This reaction is particularly efficient when electron-withdrawing substituents are present on the phenyl ring in the ortho or para position. researchgate.net While this specific rearrangement has not been documented for the N-oxide of this compound itself, it represents a potential pathway for further derivatization.

Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxide Formation

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Varies depending on catalyst and substrate. | asianpubs.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Inert solvent (e.g., CH₂Cl₂), room temperature. | thieme-connect.de |

| 2-Sulfonyloxaziridines | Aprotic solvent (e.g., CDCl₃), room temperature. | asianpubs.org |

Reduction Reactions to Amine Derivatives

While the amine functionalities in this compound are already in a reduced state, further modifications can be achieved through reductive processes on derivatives. For instance, if the primary amine is first converted to an imine or the piperidine (B6355638) ring is partially oxidized to an enamine, these intermediates can then be stereoselectively reduced. The choice of reducing agent is crucial for controlling the stereochemical outcome of such reactions. Common reducing agents for imines include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). nih.gov

Reductive amination is a powerful method for introducing new substituents onto the primary or secondary amine. This two-step, one-pot process involves the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by its in-situ reduction. nih.govresearchgate.net This strategy allows for the controlled introduction of a wide variety of alkyl groups. For example, reductive amination of a Boc-protected 3-piperidone with an amine followed by reduction with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a known method for synthesizing 3-aminopiperidine derivatives. nih.gov

Nucleophilic and Electrophilic Substitution on Phenyl and Piperidine Moieties

Nucleophilic Substitution: The piperidine ring itself is generally not susceptible to direct nucleophilic substitution. However, nucleophilic substitution reactions can occur on activated pyridine (B92270) precursors, which can then be reduced to the corresponding piperidines. The nucleophilic aromatic substitution (SNAr) reactions of activated pyridinium (B92312) ions with piperidine have been studied, demonstrating that the reaction mechanism can involve a rate-determining deprotonation of the addition intermediate. nih.gov In the context of 4-phenylpiperidine (B165713) derivatives, nucleophilic substitution has been employed in ring-closing reactions to form adjacent heterocyclic rings.

Electrophilic Substitution: The phenyl group of this compound is susceptible to electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the piperidine ring and any protecting groups on the amine functionalities. The piperidinyl group is generally considered an activating, ortho-, para-director. However, N-acylation of the piperidine nitrogen would transform it into a deactivating, meta-directing group. This allows for regioselective functionalization of the phenyl ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Strategic Derivatization for Scaffold Elaboration

The presence of multiple reactive sites in this compound allows for strategic derivatization to build more complex molecular architectures.

Regioselective Functionalization of the Piperidine Ring (e.g., 4-position)

The direct functionalization of C-H bonds on the piperidine ring is a powerful strategy for scaffold elaboration. While the C2 position is electronically activated, it is also sterically hindered. The C4 position, being more sterically accessible, can be targeted for functionalization by overriding the electronic preference for the C2 position. nih.govresearchgate.net This can be achieved through the use of specific catalysts and protecting groups on the piperidine nitrogen. For instance, rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective functionalization of piperidines at the C2, C3, and C4 positions. nih.govresearchgate.net Another approach involves the generation of a 3,4-piperidyne intermediate, which can then be trapped with various reagents to introduce functionality at the C3 and C4 positions.

Furthermore, the regioselective alkylation of pyridines at the C4 position has been achieved using a blocking group strategy followed by a Minisci-type decarboxylative alkylation. chemrxiv.org Subsequent reduction of the pyridine ring would yield the C4-alkylated piperidine.

Derivatization of the Primary Amine and Secondary Amine Functionalities

The primary and secondary amine groups in this compound are nucleophilic and can readily undergo a variety of reactions, including acylation and alkylation.

N-Acylation: The primary and secondary amines can be acylated using acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction is a common method for introducing amide functionalities, which can act as protecting groups or be integral parts of the final molecular structure. The relative reactivity of the primary and secondary amines can be controlled by steric hindrance and reaction conditions, allowing for selective acylation.

N-Alkylation: Alkylation of the primary and secondary amines can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. researchgate.net Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. researchgate.net Reductive amination, however, offers a more controlled method for mono-alkylation. nih.gov The choice of reaction conditions and reagents allows for the selective introduction of a wide range of alkyl and arylalkyl groups.

Table 2: Common Reagents for Derivatization of Amine Functionalities

| Reaction Type | Reagent Class | Example Reagent |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride |

| Acid Anhydrides | Acetic anhydride | |

| Activated Carboxylic Acids | Carboxylic acid with a coupling agent (e.g., DCC, EDC) | |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide |

| Aldehydes/Ketones (Reductive Amination) | Formaldehyde (B43269), Acetone with a reducing agent (e.g., NaBH(OAc)₃) |

Building Block Utility in Complex Molecule Synthesis

The unique structural arrangement of this compound, featuring a vicinal amino group and a phenyl group on the piperidine core, makes it a valuable building block in synthetic chemistry. The primary amine offers a reactive site for a multitude of transformations, including alkylation, acylation, and condensation reactions. This reactivity allows for its incorporation into larger, more complex molecular architectures, particularly in the construction of novel heterocyclic systems with potential applications in medicinal chemistry.

The bifunctional nature of this compound serves as a key advantage in the synthesis of complex heterocyclic compounds. The amine group can act as a nucleophile to form new carbon-nitrogen bonds, effectively merging the piperidine ring with other cyclic or acyclic structures. This strategy has been employed in the development of potential therapeutic agents.

A notable example is the use of a protected form of the compound, tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate, as a key intermediate in the synthesis of novel aminopyrimidine derivatives. google.com In a general displacement method, the primary amine of the piperidine building block attacks an electrophilic site on a pyrimidine (B1678525) ring, leading to the formation of a larger, multi-ring system. Specifically, it has been used to prepare compounds like (Z)-5-((2-((4-phenylpiperidin-3-yl)amino)pyrimidine-4-yl)methylene)thiazolidine-2,4-dione. google.com This reaction creates a complex molecule where the piperidine core is linked via its amino group to a pyrimidine, which in turn is attached to a thiazolidine-2,4-dione moiety.

Such complex heterocyclic structures are of significant interest in drug discovery. The resulting aminopyrimidine compounds have been investigated as potential kinase inhibitors, which are a class of targeted therapy for diseases like cancer. google.com The 4-phenylpiperidine portion of the final molecule plays a crucial role in defining its three-dimensional shape and physicochemical properties, which are critical for its interaction with biological targets.

Table 1: Synthesis of a Novel Heterocyclic System

| Reactant 1 | Reactant 2 (General Structure) | Product | Potential Application |

| tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate | Substituted Pyrimidine | (Z)-5-((2-((4-phenylpiperidin-3-yl)amino)pyrimidine-4-yl)methylene)thiazolidine-2,4-dione | Kinase Inhibitor |

Structure Activity Relationship Sar Studies of 4 Phenylpiperidin 3 Amine Derivatives

Systematic Modifications and Their Molecular Impact

The introduction of various substituents to the 4-phenylpiperidin-3-amine core can significantly influence its interaction with biological targets. For instance, in the context of designing inhibitors for 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, modifications to a lead compound, which is a potent anti-TB agent but limited by high lipophilicity, were explored. nih.gov A series of analogs were synthesized to improve inhibitory potency and drug-like properties. nih.gov It was found that para-substituted analogs generally showed better inhibitory and antibacterial activity compared to ortho or meta derivatives. nih.gov Specifically, a 4-bromophenyl analog demonstrated potent inhibition of both MenA and mycobacterial growth. nih.gov

In the realm of cholinesterase inhibitors, which are relevant for Alzheimer's disease, N'-(4-oxo-4H-chromen-3-yl)methylene propanehydrazide derivatives were synthesized and evaluated. jrespharm.com SAR analysis revealed that benzyl-substituted tertiary amine derivatives were more active than their phenyl-substituted counterparts. jrespharm.com However, a p-methoxy substitution on the phenyl ring led to a loss of activity, possibly due to steric hindrance. jrespharm.com This highlights the delicate balance of electronic and steric factors in achieving optimal bioactivity.

Modifications to the piperidine (B6355638) ring itself are a critical aspect of SAR studies for this class of compounds. The stereochemistry and substitution pattern of the piperidine ring can dictate the orientation of the molecule within a receptor's binding pocket, thereby affecting affinity and efficacy.

For example, in the context of opioid receptor antagonists, the presence and orientation of methyl groups on the piperidine ring of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been shown to be crucial for their activity. acs.org While the (3R,4R)-isomer is a more potent antagonist than the (3S,4S)-isomer, even minor changes to the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure can introduce agonist activity. acs.org Interestingly, the removal of the 3- or 4-methyl groups, or both, can still result in opioid antagonists. nih.gov This suggests that while these groups contribute to potency, they are not an absolute requirement for antagonist activity. acs.orgnih.gov The orientation of the 4-phenyl group is also significant; an equatorial orientation is associated with pure antagonist activity. acs.org

Furthermore, the nature of the substituent on the piperidine nitrogen plays a key role. In a series of fentanyl analogs, which are potent opioid agonists, SAR studies have shown that the piperidine ring in a chair conformation is ideal for interaction with the mu-opioid receptor (MOR). scielo.br

Substitutions on the phenyl ring of the this compound scaffold provide another avenue for modulating biological activity. Halogenation and hydroxylation are common modifications that can alter a compound's electronic properties, lipophilicity, and potential for hydrogen bonding.

In the development of inhibitors for M. tuberculosis MenA, halogen substitution on the phenyl ring was investigated. nih.gov A 4-chlorophenyl derivative was synthesized as a key intermediate. nih.gov Subsequent analogs with bromine substitutions at the meta and para positions of the phenyl ring showed potent inhibitory activity, suggesting that halogenation at these positions is favorable for MenA inhibition. nih.gov

Hydroxylation of the phenyl group is a well-established strategy in the design of opioid receptor ligands. The 3-hydroxyl group on the phenyl ring is a key pharmacophoric element for many opioid antagonists, contributing to their binding affinity. acs.org In a study of fluorinated phencyclidine (PCP) analogs designed to probe NMDA receptor binding sites, fluorine-substituted bromobenzenes were used as starting materials, highlighting the use of halogenation to create specific molecular probes. researchgate.net

SAR in Specific Biological Target Systems (Molecular Level)

The 4-phenylpiperidine (B165713) scaffold is a cornerstone in the development of ligands for opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes. SAR studies have been pivotal in elucidating the structural requirements for affinity and selectivity.

For instance, in a series of fentanyl analogs, the piperidine ring in a chair conformation was identified as being ideal for interaction with the µ-opioid receptor. scielo.br The nature of the N-substituent on the piperidine ring also significantly impacts affinity. tandfonline.com In one study, a series of 4-anilidopiperidine derivatives were synthesized, and it was found that the combination of an amide group with specific chlorophenyl and tert-butylphenyl groups resulted in good affinity for the µ-opioid receptor. tandfonline.com

The substitution pattern on the piperidine ring itself is a critical determinant of opioid receptor affinity and functional activity. The trans-3,4-dimethyl substitution pattern in 4-(3-hydroxyphenyl)piperidines is a well-known pharmacophore for opioid antagonists. acs.orgnih.gov However, research has shown that removing these methyl groups can, in some cases, increase binding affinity at the nociceptin (B549756) opioid receptor (NOP) while maintaining affinity for the classical opioid receptors. acs.org For example, the compound AT-076, which lacks the 3,4-dimethyl groups of its parent compound JDTic, exhibits a 10-fold increase in NOP binding affinity and functions as a pan-opioid antagonist. acs.org

Furthermore, the replacement of the piperazine (B1678402) ring in the known δ-opioid agonist SNC-80 with a piperidine ring containing an exocyclic double bond led to a new class of compounds with high affinity and selectivity for the δ-opioid receptor. researchgate.net This highlights how isosteric replacements within the core scaffold can fine-tune receptor selectivity.

Table 1: Opioid Receptor Binding Affinities (Ki) of JDTic and AT-076. Data from acs.org.

The sigma-1 (σ₁) receptor is a unique intracellular protein that has emerged as a promising therapeutic target for a range of neurological disorders. Derivatives of 4-phenylpiperidine have been investigated for their ability to modulate σ₁ receptor activity.

In one study, a series of benzylpiperazine derivatives were designed and synthesized as σ₁ receptor ligands. researchgate.net Several of these compounds displayed high affinity for the σ₁ receptor. researchgate.net Another study focused on a compound named (±)-PPCC, a cyclopropanecarboxylate (B1236923) derivative containing a 4-hydroxy-4-phenylpiperidin-1-yl)methyl moiety, which was identified as a promising tool for treating various diseases through its interaction with sigma receptors. researchgate.net

Furthermore, the compound (−)-MRV3, which possesses a (4-hydroxy-4-phenylpiperidin-1-yl)-methyl group, was identified as a σ₁ receptor antagonist with improved selectivity over the σ₂ receptor compared to its parent compound. researchgate.net This highlights the importance of the 4-phenylpiperidine moiety in achieving selective σ₁ receptor modulation.

Table 2: Activity of select 4-Phenylpiperidine derivatives at Sigma Receptors. Data from researchgate.net.

Inhibition of Farnesyltransferase (FTase)

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, including the Ras protein, which is often hyperactive in cancer. wikipedia.org Inhibiting FTase is a strategy for developing anticancer drugs. acs.org Derivatives of 4-phenylpiperidine have been identified as potent FTase inhibitors.

Initial screening of a chemical library identified a piperidine derivative, compound 1 , with moderate FTase inhibition (IC50 = 420 nM). acs.org This compound features a 4-(3-bromophenyl) group. SAR studies revealed that substitutions on the C-4 phenyl ring are crucial for activity. Replacing the 3-bromophenyl group with a 3-chlorophenyl (13 ) or 3-methylphenyl (14 ) maintained inhibitory activity. acs.org However, moving the bromo substituent to the 4-position (16 ) led to a loss of inhibition, while moving it to the 2-position (17 ) increased potency threefold (IC50 = 140 nM). acs.org This indicates that the position and type of substituent on the C-4 phenyl ring are critical for FTase inhibition. acs.org

Further modifications to the piperidine core itself led to significant increases in potency. Reducing the piperidin-2-one of a precursor compound (6 ) to the corresponding piperidine (8 ) resulted in a more than 10-fold increase in potency, yielding an IC50 value of 3.7 nM. acs.org Optical resolution of these potent inhibitors showed that the (+)-enantiomers were responsible for the potent FTase inhibition. acs.org

In a separate study, bivalent inhibitors were designed based on a 4-phenylpiperidine scaffold to target not only the enzyme's active site but also a negatively charged surface area. nih.gov An initial compound, ((1-((1H-imidazol-5-yl)methyl)-4-phenylpiperidin-4-yl)carbamoyl)-L-methionine (1 ), was developed, and an azido-functionalized version (3 ) showed high potency and selectivity for FTase (Ki = 2.1 nM) over the related enzyme GGTase I. nih.gov

Table 1: SAR of Piperidine Derivatives as FTase Inhibitors Data sourced from acs.org

| Compound | R4 (Substitution at C-4 Phenyl) | Core Structure | FTase Inhibition IC50 (nM) |

|---|---|---|---|

| 1 | 3-Bromophenyl | Piperidin-2-one | 420 |

| 13 | 3-Chlorophenyl | Piperidin-2-one | 420 |

| 14 | 3-Methylphenyl | Piperidin-2-one | 590 |

| 15 | Phenyl | Piperidin-2-one | >1000 |

| 16 | 4-Bromophenyl | Piperidin-2-one | >1000 |

| 17 | 2-Bromophenyl | Piperidin-2-one | 140 |

| 8 | 2-Bromo-4,5-dihydroxyphenyl | Piperidine | 3.7 |

| 21 | 2-Bromophenyl | Piperidine | 8.2 |

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govnih.gov The development of NAPE-PLD inhibitors is of significant interest for studying the roles of these lipids in various physiological processes. researchgate.net

In the development of pyrimidine-4-carboxamide (B1289416) inhibitors of NAPE-PLD, SAR studies led to the incorporation of a 3-phenylpiperidine (B1330008) moiety. nih.govnih.gov The optimization process started from a high-throughput screening hit and involved modifying three different regions of the molecule. nih.gov One of the most impactful modifications was the replacement of a flexible N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine. nih.govnih.gov This change alone resulted in a threefold increase in inhibitory potency. nih.govnih.gov

Further optimization, which involved replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine, led to a 10-fold increase in activity. nih.govacs.org The combination of these optimal substitutions resulted in the potent and selective inhibitor LEI-401 (pIC50 = 7.14), a nanomolar inhibitor with drug-like properties suitable for in vivo studies. nih.govnih.govacs.org The SAR studies indicated that while various cyclic phenethylamine (B48288) derivatives, including 2-benzylpyrrolidine, also improved activity, the (S)-3-phenylpiperidine was a key component of the most potent compounds discovered. nih.govacs.org

Table 2: SAR of Pyrimidine-4-Carboxamides as NAPE-PLD Inhibitors Data sourced from nih.govacs.org

| Compound | R2 Substituent | R3 Substituent | NAPE-PLD Inhibition pIC50 |

|---|---|---|---|

| HTS Hit (2) | N-methylphenethylamine | Morpholine | 6.09 |

| Analogue with Phenylpiperidine | (R/S)-3-Phenylpiperidine | Morpholine | ~6.57 (3-fold increase) |

| LEI-401 (1) | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 7.14 |

| 62 | 3-Phenylpiperidine | Dimethylamine | 6.39 |

| 63 | 2-Benzylpyrrolidine | Dimethylamine | 6.41 |

Anti-Hepatitis C Virus (HCV) Assembly Research

The Hepatitis C Virus (HCV) life cycle involves several stages, including viral entry, replication, and assembly, all of which are potential targets for antiviral therapies. nih.govoaepublish.com While many approved drugs target viral replication enzymes, the assembly phase remains an under-leveraged target. nih.govmdpi.com A high-throughput screen identified a 4-aminopiperidine (B84694) scaffold as a potent inhibitor of HCV proliferation, acting specifically by disrupting the assembly and release of infectious virions. nih.gov

The initial screening hit, a 4-aminopiperidine derivative (1 ), had an EC50 of 2.57 μM. nih.gov An extensive SAR campaign was undertaken to improve potency and drug-like properties. The structure was divided into several regions for systematic exploration. Modifications around the linker and phenyl ring (regions C and D) showed that different linkers and substitutions on the phenyl ring significantly impacted antiviral activity. For example, changing the substitution pattern on the D-phenyl ring and exploring different linkers led to analogs with improved potency and metabolic stability. nih.gov

The exploration of the piperidine ring itself also yielded important insights. The SAR campaign led to the identification of several derivatives with enhanced potency against HCV, reduced in vitro toxicity, and improved metabolic properties, demonstrating the value of the 4-aminopiperidine scaffold for developing novel anti-HCV assembly inhibitors. nih.gov

Table 3: SAR of 4-Aminopiperidine Derivatives as HCV Assembly Inhibitors Data sourced from nih.gov

| Compound | Modification Region | Description of Modification | EC50 (μM) | CC50 (μM) |

|---|---|---|---|---|

| 1 (Screening Hit) | - | Initial Hit | 2.57 | >20 |

| 2 | - | Initial Hit Analogue | 2.09 | >20 |

| 11 | Phenyl Ring B | 4-Cl substitution | 0.72 | 19.7 |

| 24 | Phenyl Ring B | 3,4-diCl substitution | 0.08 | 14.1 |

| 30 | Linker C / Phenyl Ring D | Modified linker and phenyl group | 0.13 | >20 |

Interaction with USP5 ZnF-UBD

Ubiquitin-specific protease 5 (USP5) is a deubiquitinase implicated in diseases such as cancer. biorxiv.orgresearchgate.net USP5 contains a zinc-finger ubiquitin-binding domain (ZnF-UBD) that is involved in the allosteric modulation of its catalytic activity. biorxiv.org Targeting this domain with small molecules offers a strategy to inhibit USP5.

A chemical series was identified that binds to the C-terminal ubiquitin-binding site within the USP5 ZnF-UBD. biorxiv.orgnih.gov SAR studies around this series revealed a preference for a 6-membered piperidine ring over 4, 5, or 7-membered rings. biorxiv.org Specifically, a compound containing a phenylpiperidine moiety (4 ) showed at least a 3-fold improved affinity for the USP5 ZnF-UBD compared to analogs with bicyclic ring systems like isoindoline (B1297411) or dihydroisoquinoline. biorxiv.org

Further exploration of the central aromatic core and its substituents led to more potent compounds. The addition of a fluorine group to the central phenyl ring (48 ) resulted in a 4-fold increase in potency for the USP5 ZnF-UBD compared to the parent compound 4 . biorxiv.org This enhanced affinity was attributed to hydrophobic interactions between the fluorine atom and a tryptophan residue (Trp209) in the binding pocket, a finding supported by co-crystal structures. biorxiv.org These systematic studies culminated in the identification of compound 64 , which binds to the USP5 ZnF-UBD with a KD of 2.8 μM and allosterically inhibits the enzyme's catalytic activity. biorxiv.org

Table 4: SAR of Ligands for USP5 ZnF-UBD Data sourced from biorxiv.org

| Compound | Core Ring System | Key Feature | Binding Affinity KD (μM) for USP5 ZnF-UBD |

|---|---|---|---|

| 4 | Phenylpiperidine | Base scaffold | 26 |

| 9 | Isoindoline | Bicyclic system | 88 |

| 10 | Dihydroisoquinoline | Bicyclic system | >100 |

| 11 | Azepane (7-membered) | Larger ring | >100 |

| 48 | Phenylpiperidine | Added fluorine on central ring | 6.9 |

| 64 | Phenylpiperidine | Optimized derivative | 2.8 |

Conformational Aspects and Stereoisomerism in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational freedom of bonds (conformation) in this compound derivatives play a critical role in their biological activity. Controlling these features is a key strategy in drug design.

Impact of Stereochemistry on Biological Activity

The specific stereoisomer of a drug candidate can determine its potency and efficacy, as biological targets are chiral and will interact differently with different enantiomers or diastereomers. nih.govsci-hub.se

This principle is clearly demonstrated in the development of inhibitors for both NAPE-PLD and FTase. In the case of NAPE-PLD inhibitors, combining an (S)-3-phenylpiperidine group at the R2 position with an (S)-3-hydroxypyrrolidine at the R3 position afforded the most potent compound, LEI-401 . acs.org This highlights that the specific stereochemistry of the phenylpiperidine ring, in conjunction with other chiral centers in the molecule, is crucial for optimal binding and inhibition.

Similarly, in the study of piperidine-based FTase inhibitors, potent compounds were synthesized as racemic mixtures. acs.org Subsequent optical resolution revealed that the (+)-enantiomers were significantly more potent inhibitors of the enzyme, indicating a clear stereochemical preference for the biological target. acs.org These examples underscore that a defined three-dimensional structure is often required for a molecule to fit precisely into the binding site of its target enzyme.

Conformational Restriction Studies

Reducing the conformational flexibility of a molecule can lock it into a more bioactive shape, thereby increasing its affinity for a target and improving its potency. This strategy is often employed in SAR studies.

A prominent example of this is seen in the development of NAPE-PLD inhibitors. nih.govnih.gov Researchers evaluated several cyclic derivatives of phenethylamine to study the effect of conformational restriction by reducing the number of rotatable bonds. nih.govacs.org The replacement of the flexible N-methylphenethylamine group in an early hit compound with a more rigid (S)-3-phenylpiperidine ring led to a threefold increase in inhibitory potency. nih.govnih.gov This improvement is attributed to the piperidine ring system constraining the molecule into a conformation that is more favorable for binding to the NAPE-PLD active site. This finding was a critical step in the optimization campaign that ultimately produced the potent inhibitor LEI-401. nih.gov

Scaffold Hopping and Bioisosteric Replacements in this compound Derivatives

Strategies for Core Structure Modification

Scaffold hopping involves the replacement of a central molecular core with a structurally different one while aiming to retain similar biological activity. uniroma1.it For the this compound scaffold, this can involve modifications to both the piperidine and the phenyl rings.

Bioisosteric Replacement of the Phenyl Ring: The phenyl group is a common motif in drug candidates but is often associated with metabolic liabilities, primarily through cytochrome P450 (CYP)-mediated oxidation, and can contribute to high lipophilicity, leading to poor solubility and non-specific binding. cambridgemedchemconsulting.comnih.gov A primary strategy is its replacement with various bioisosteres.

Heteroaromatic Rings: A prevalent strategy is the substitution of the phenyl ring with five- or six-membered heteroaromatic rings. cambridgemedchemconsulting.com Introducing nitrogen atoms into the aromatic system to form pyridyl, pyrimidinyl, or pyridazinyl bioisosteres can increase polarity and reduce susceptibility to oxidative metabolism. cambridgemedchemconsulting.comniper.gov.in Other common replacements include thiophene, furan, pyrazole (B372694), and thiazole (B1198619) rings. cambridgemedchemconsulting.com These changes can introduce new hydrogen bond donor or acceptor sites, potentially improving interaction with the biological target.

Saturated and Bridged Scaffolds: To decrease aromaticity (Fsp³) and improve properties like solubility, non-aromatic bioisosteres are increasingly utilized. nih.gov Examples include replacing the para-substituted phenyl ring with bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), or bridged piperidine (BP) moieties. nih.govresearchgate.net These rigid scaffolds maintain the geometric orientation of the substituents while significantly improving the physicochemical profile. nih.govresearchgate.net

Modification of the Piperidine Core: The piperidine ring itself can be the subject of scaffold hopping. While maintaining the crucial 3-amino group, the piperidine core can be replaced with other cyclic systems to alter conformational rigidity and basicity.

Ring Contraction/Expansion: Replacing the six-membered piperidine with a five-membered pyrrolidine (B122466) or a seven-membered azepane ring can alter the spatial arrangement of the substituents.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group in the piperidine ring with an oxygen (to form a morpholine) or another nitrogen (to form a piperazine) can significantly impact polarity, solubility, and the potential for hydrogen bonding. blumberginstitute.org

Conformational Restriction: Introducing fused rings or bridging the piperidine structure can lock the molecule into a specific conformation. nih.gov This can lead to increased potency if the adopted conformation is the one required for optimal binding to the target. For instance, converting a flexible phenethylamine group into a more rigid 3-phenylpiperidine has been shown to improve potency by reducing the number of rotatable bonds. nih.gov

Impact on Physicochemical and Molecular Interaction Profiles

The modification of the this compound core through scaffold hopping and bioisosteric replacement has a profound impact on the molecule's properties.

Impact on Physicochemical Properties: The primary goals of these modifications are often to improve the "drug-like" properties of the molecule.

Lipophilicity and Solubility: Replacing a phenyl ring with a more polar heterocycle like pyridine (B92270) or pyrazole typically leads to a decrease in lipophilicity (measured as LogP or LogD) and an increase in aqueous solubility. cambridgemedchemconsulting.comnih.gov For example, the replacement of a phenyl ring with a pyridazine (B1198779) can reduce the LogP by as much as two log units. cambridgemedchemconsulting.com Saturated bioisosteres like bridged piperidines have also demonstrated a significant improvement in solubility compared to their phenyl counterparts. nih.gov

Metabolic Stability: Aromatic rings are often sites of metabolic attack. cambridgemedchemconsulting.com Introducing electron-deficient nitrogen atoms into the ring (e.g., creating a pyridyl or pyrimidinyl ring) makes the ring more resistant to CYP-mediated oxidation, thereby increasing metabolic stability and half-life. niper.gov.in

Basicity (pKa): Modifications to the piperidine ring, such as the introduction of fluorine atoms, can decrease the basicity (pKa) of the 3-amino group. researchgate.net The relative stereochemistry of the substituents can also influence the pKa through conformational changes. researchgate.net

| Modification Strategy | Example Replacement | Impact on Lipophilicity (LogP) | Impact on Aqueous Solubility | Impact on Metabolic Stability |

|---|---|---|---|---|

| Phenyl to Heteroaromatic | Phenyl → Pyridyl | Decrease | Increase | Increase |

| Phenyl to Heteroaromatic | Phenyl → Pyrazole | Decrease | Increase | Increase |

| Phenyl to Saturated Bioisostere | Phenyl → Bicyclo[1.1.1]pentane | Significant Decrease | Significant Increase | Increase |

| Piperidine Core Modification | Piperidine → Morpholine | Decrease | Increase | Variable |

Impact on Molecular Interaction Profiles: The ultimate goal of these structural changes is to maintain or improve the desired biological activity.

Pharmacophore Preservation: Successful scaffold hopping relies on preserving the key pharmacophoric elements—the essential features and their spatial arrangement required for binding to the biological target. uniroma1.it For this compound derivatives, this means maintaining the relative positions of the amino group, the aromatic ring (or its replacement), and any other crucial substituents.

Conformational Control and Selectivity: By making the scaffold more rigid, such as by using a bridged ring system, the molecule is locked into a more defined shape. nih.gov This can lead to higher affinity if the preferred conformation for binding is achieved. It can also enhance selectivity, as a rigid molecule is less likely to fit into the binding sites of off-target proteins. uniroma1.it In some cases, even subtle changes, like the introduction of electron-withdrawing groups on the phenyl ring, can influence selectivity for the intended target over other receptors. acs.org

| Modification | Example | Potential Impact on Molecular Interactions |

|---|---|---|

| Phenyl to Pyridyl/Pyrimidinyl | Introduction of ring nitrogen | Adds a hydrogen bond acceptor, potentially increasing affinity. Can alter π-stacking interactions. |

| Phenyl to Pyrazole/Triazole | Introduction of N-H and/or ring nitrogens | Can introduce both hydrogen bond donor and acceptor capabilities. |

| Conformational Restriction | Replacement of phenethylamine with 3-phenylpiperidine | Reduces conformational flexibility, potentially increasing binding affinity and selectivity by locking in the active conformation. |

| Piperidine to Pyrrolidine | Ring contraction | Alters the distance and angle between the amine and the phenyl-replacement group, which could improve or disrupt optimal binding. |

Biological and Pharmacological Research: Molecular Mechanisms of Action in Vitro/in Silico

Receptor Binding and Ligand-Target Interactions

The interaction of 4-phenylpiperidine (B165713) derivatives with specific receptors is a cornerstone of their pharmacological activity. Molecular-level studies have provided detailed insights into how these ligands bind to their targets, leading to agonism or antagonism.

Studies on μ-Opioid Receptor (MOR) Binding Affinity

The 4-phenylpiperidine framework is the foundational structure for a variety of opioid analgesics. wikipedia.org Compounds based on this scaffold have been shown to be potent agonists of the μ-opioid receptor (MOR). researchgate.net In silico and crystallographic studies reveal that a key interaction for binding is the formation of a salt bridge between the protonated amine of the piperidine (B6355638) ring and the negatively charged side chain of the highly conserved Aspartate 147 (Asp147) residue within the receptor's binding pocket. nih.gov This electrostatic interaction is critical for anchoring the ligand and initiating the conformational changes required for receptor activation.

The affinity of these compounds for the MOR can be quantified by their inhibition constant (Kᵢ), with lower values indicating stronger binding. The binding affinities of several fentanyl analogs, which are based on the 4-phenylpiperidine structure, have been well-characterized, demonstrating the high-affinity interactions achievable with this scaffold. nih.gov

| Compound | μ-Opioid Receptor Binding Affinity (Kᵢ) | Reference |

|---|---|---|

| Fentanyl | 1.2 - 1.4 nM | nih.gov |

| Carfentanil | 0.22 nM | nih.gov |